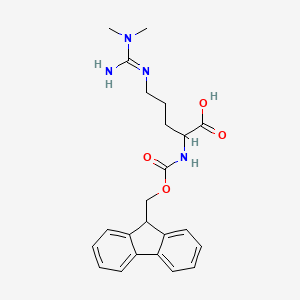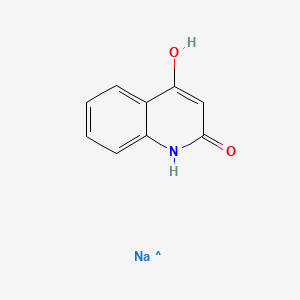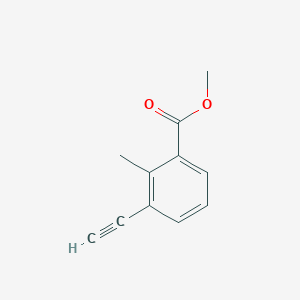
4-Amino-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-L-tryptophan is a derivative of the essential amino acid L-tryptophan It is characterized by the presence of an amino group at the fourth position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-L-tryptophan typically involves the modification of L-tryptophan through various chemical reactions. One common method is the nitration of L-tryptophan followed by reduction to introduce the amino group at the desired position. The reaction conditions often include the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are often used to produce L-tryptophan, which is then chemically modified to obtain this compound. This method is favored for its cost-effectiveness and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitroso-tryptophan, nitro-tryptophan, and various substituted tryptophan derivatives .
Aplicaciones Científicas De Investigación
4-Amino-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: It is used in the production of pharmaceuticals and as a dietary supplement
Mecanismo De Acción
The mechanism of action of 4-Amino-L-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: It influences the serotonin and kynurenine pathways, which are crucial for maintaining neurological and immune functions
Comparación Con Compuestos Similares
4-Amino-L-tryptophan can be compared with other tryptophan derivatives such as 5-Hydroxytryptophan and L-tryptophan:
5-Hydroxytryptophan: This compound is a direct precursor to serotonin and is used to boost serotonin levels in the brain.
L-tryptophan: It is an essential amino acid required for protein synthesis and serves as a precursor to both serotonin and melatonin.
Uniqueness: this compound is unique due to its specific structural modification, which allows it to participate in distinct biochemical reactions and pathways compared to its analogs .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,12-13H2,(H,15,16)/t8-/m0/s1 |
Clave InChI |
JUDQOTGDEFNIKF-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12815819.png)
![Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate](/img/structure/B12815827.png)

![7-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B12815847.png)



![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)


![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
